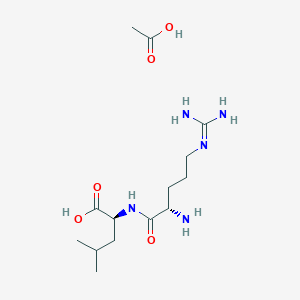

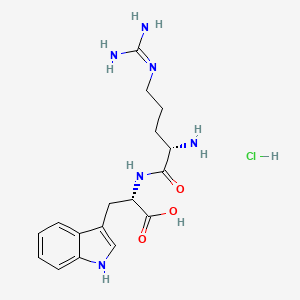

H-Arg-Trp-OH hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Arg-rich ultra-short cationic antimicrobial lipopeptides (USCLs), based on the Arg-X-Trp-Arg-NH2 peptide moiety conjugated with a fatty acid, has been reported . These USCLs exhibited excellent antimicrobial activity against clinically pathogenic microorganisms .Molecular Structure Analysis

The molecular structure of “H-Arg-Trp-OH hydrochloride” is related to the structure of the messenger ribonucleic acid mRNA, CGU, CGC, CGA, CGG, AGA, and AGG, which are the triplets of nucleotide bases or codons that code for arginine during protein synthesis .Chemical Reactions Analysis

The dipeptide H-Trp-Arg-OH (WR) has been shown to dose-dependently induce PPARα transactivation . This suggests that it can interact directly with the PPARα ligand binding domain .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 396.87200 . Its salt form is hydrochloride .作用机制

Target of Action

The primary target of the compound H-Arg-Trp-OH hydrochloride, also known as WR, is the Peroxisome Proliferator-Activated Receptor (PPAR) α . PPARα is a nuclear receptor that belongs to the steroid/thyroid hormone receptor superfamily . It plays a crucial role in the regulation of genes involved in the metabolism of lipids and glucose, as well as in cell development and differentiation .

Mode of Action

WR interacts directly with the PPARα ligand binding domain . This interaction induces PPARα transactivation in a dose-dependent manner . The direct binding of WR to PPARα leads to conformational changes and the recruitment of a co-activator peptide, fluorescein-PGC1α, to PPARα .

Biochemical Pathways

The activation of PPARα by WR influences several biochemical pathways. Specifically, it induces the expression of PPARα response genes involved in fatty acid oxidation . This process occurs in mitochondria, peroxisomes, and microsomes in the liver . Additionally, WR has been found to induce cellular fatty acid uptake .

Result of Action

The activation of PPARα by WR leads to a reduction in intracellular triglyceride accumulation in lipid-loaded hepatocytes . This suggests that WR could potentially be used to reduce hepatic lipid accumulation, which is often associated with conditions such as non-alcoholic fatty liver disease .

Action Environment

The action of WR is likely influenced by various environmental factors. For instance, the presence of lipids in the environment could potentially enhance the uptake of fatty acids induced by WR . .

生化分析

Biochemical Properties

H-Arg-Trp-OH hydrochloride has been found to interact with peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism . This interaction induces PPARα transactivation, which in turn triggers the expression of genes involved in fatty acid oxidation . This suggests that this compound may play a role in lipid metabolism and could potentially be used to modulate lipid levels in cells .

Cellular Effects

In lipid-loaded hepatocytes, this compound has been shown to reduce intracellular triglyceride accumulation . This is achieved by inducing cellular fatty acid uptake and promoting the expression of PPARα response genes, which enhance fatty acid oxidation .

Molecular Mechanism

The molecular mechanism of this compound involves direct interaction with the ligand-binding domain of PPARα . This binding induces conformational changes in PPARα, leading to the recruitment of co-activator peptides and subsequent transactivation of PPARα . This process ultimately results in the upregulation of genes involved in fatty acid oxidation .

Metabolic Pathways

This compound is involved in the kynurenine and 5-hydroxytryptamine metabolic pathways, which are primarily responsible for the metabolism of the amino acid tryptophan

Transport and Distribution

It is known that dipeptides are absorbed by the intestinal epithelium and delivered to circulation

属性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O3.ClH/c18-12(5-3-7-21-17(19)20)15(24)23-14(16(25)26)8-10-9-22-13-6-2-1-4-11(10)13;/h1-2,4,6,9,12,14,22H,3,5,7-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21);1H/t12-,14-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFXAWNXBCWGRL-KYSPHBLOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6335375.png)